molecular formula C14H17BNO4- B10779632 d-1-Naphthyl-2-acetamido-ethane boronic acid

d-1-Naphthyl-2-acetamido-ethane boronic acid

Cat. No.: B10779632
M. Wt: 274.10 g/mol
InChI Key: XDFLCBUAVBYWFW-CQSZACIVSA-N
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Description

D-1-Naphthyl-2-acetamido-ethane boronic acid is a small molecule that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further connected to an acetamido-ethane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-1-Naphthyl-2-acetamido-ethane boronic acid typically involves the following steps:

    Formation of the Naphthyl Acetamido Intermediate: The initial step involves the acylation of 1-naphthylamine with acetic anhydride to form 1-naphthylacetamide.

    Introduction of the Ethane Moiety: The next step involves the alkylation of the naphthylacetamide with an appropriate ethylating agent to introduce the ethane moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

D-1-Naphthyl-2-acetamido-ethane boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-1-Naphthyl-2-acetamido-ethane boronic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of D-1-Naphthyl-2-acetamido-ethane boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound mimics the transition state of the enzyme-substrate complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-1-Naphthyl-2-acetamido-ethane boronic acid is unique due to its specific naphthalene ring structure and the presence of the acetamido-ethane moiety, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

Molecular Formula

C14H17BNO4-

Molecular Weight

274.10 g/mol

IUPAC Name

[(1S)-1-acetamido-2-naphthalen-1-ylethyl]-trihydroxyboranuide

InChI

InChI=1S/C14H17BNO4/c1-10(17)16-14(15(18,19)20)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14,18-20H,9H2,1H3,(H,16,17)/q-1/t14-/m1/s1

InChI Key

XDFLCBUAVBYWFW-CQSZACIVSA-N

Isomeric SMILES

[B-]([C@@H](CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O

Canonical SMILES

[B-](C(CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O

Origin of Product

United States

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